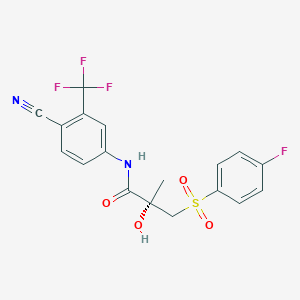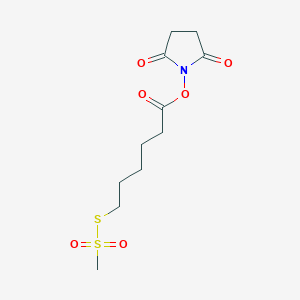![molecular formula C10H20NO3 B016021 [(3R,4R)-1-hidroxi-4-(hidroximetil)-2,2,5,5-tetrametilpirrolidin-3-il]metanol CAS No. 229621-07-2](/img/structure/B16021.png)
[(3R,4R)-1-hidroxi-4-(hidroximetil)-2,2,5,5-tetrametilpirrolidin-3-il]metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl: is a stable nitroxide radical compound. Nitroxides are known for their applications in various fields due to their unique chemical properties, including their ability to act as antioxidants and their use in electron paramagnetic resonance (EPR) spectroscopy.
Aplicaciones Científicas De Investigación
Chemistry:
Spin Labeling: Used in EPR spectroscopy for studying molecular dynamics and structures.
Catalysis: Acts as a catalyst in various organic reactions due to its stable radical nature.
Biology:
Antioxidant: Protects biological systems from oxidative damage by scavenging free radicals.
Spin Trapping: Used to detect and identify transient free radicals in biological systems.
Medicine:
Radioprotection: Provides protection against radiation-induced damage in cells and tissues.
Therapeutic Agents: Potential use in treating diseases associated with oxidative stress.
Industry:
Polymer Stabilization: Used as a stabilizer in the production of polymers to prevent degradation.
Battery Technology: Investigated for use in redox flow batteries due to its stable redox properties.
Mecanismo De Acción
Target of Action
The primary target of this compound is Purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for the synthesis of DNA and RNA .
Mode of Action
It is known to interact with its target, purine nucleoside phosphorylase . The interaction between the compound and its target may lead to changes in the activity of the enzyme, potentially affecting the purine salvage pathway .
Biochemical Pathways
The compound is likely to affect the purine salvage pathway . This pathway is responsible for the recycling of purines to synthesize DNA and RNA. Any alteration in this pathway can have significant downstream effects, potentially impacting cellular functions and processes .
Result of Action
Given its interaction with Purine nucleoside phosphorylase, it may influence the synthesis of DNA and RNA, potentially affecting cell growth and division .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2,2,5,5-tetramethylpyrrolidine.
Oxidation: The precursor undergoes oxidation to form the corresponding nitroxide radical. This step often involves the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Functionalization: The nitroxide radical is then functionalized to introduce the hydroxymethyl groups at the 3 and 4 positions. This can be achieved through reactions with formaldehyde or other suitable reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale oxidation and functionalization reactions would be carried out in specialized reactors with appropriate controls for temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: As a nitroxide radical, trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl can undergo oxidation reactions. It can be oxidized to the corresponding oxoammonium cation.
Reduction: The compound can be reduced back to the hydroxylamine form using reducing agents like ascorbic acid or sodium borohydride.
Substitution: The hydroxymethyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reducing Agents: Ascorbic acid, sodium borohydride.
Substitution Reagents: Formaldehyde, other aldehydes or ketones.
Major Products Formed:
Oxoammonium Cation: Formed through oxidation.
Hydroxylamine: Formed through reduction.
Functionalized Derivatives: Formed through substitution reactions.
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidin-1-yloxyl (TEMPO): Another stable nitroxide radical widely used in organic synthesis and as an antioxidant.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with similar applications.
Uniqueness:
Functional Groups: The presence of hydroxymethyl groups at the 3 and 4 positions provides additional sites for functionalization, making it more versatile for various applications.
Stability: The compound’s stability as a nitroxide radical makes it suitable for long-term use in different environments.
Propiedades
Número CAS |
229621-07-2 |
|---|---|
Fórmula molecular |
C10H20NO3 |
Peso molecular |
202.27 g/mol |
Nombre IUPAC |
[(3R,4R)-1-hydroxy-4-(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C10H20NO3/c1-9(2)7(5-12)8(6-13)10(3,4)11(9)14/h7-8,12-13H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Clave InChI |
DGMNMJFNHPPVTA-HTQZYQBOSA-N |
SMILES |
CC1(C(C(C(N1O)(C)C)CO)CO)C |
SMILES isomérico |
CC1([C@@H]([C@H](C(N1[O])(C)C)CO)CO)C |
SMILES canónico |
CC1(C(C(C(N1[O])(C)C)CO)CO)C |
Sinónimos |
(3R,4R)-rel-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















